molecular formula C8H18N2 B037258 N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine CAS No. 1313738-92-9

N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine

Cat. No.: B037258
CAS No.: 1313738-92-9
M. Wt: 142.24 g/mol
InChI Key: JUAZDBSPGMXQEN-UHFFFAOYSA-N
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Description

N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization Applications

N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine and its derivatives have been studied for various synthesis and characterization purposes. A novel 1,3-Dithiolane Compound, which includes a variation of N,N-dimethyl methanamine, was synthesized and characterized through techniques such as NMR and X-ray diffractions (Zhai, 2014). Additionally, (Anthracen-9-yl)methanamines, a class involving the compound, were studied for electron-transfer mediated reactions leading to the formation of specific products, confirmed by NMR data and X-ray crystallography (Vadakkan et al., 2005).

Biological and Antimicrobial Screening

This compound and its analogs have been synthesized and evaluated for antimicrobial properties. For instance, a series of Mannich bases derived from the compound were synthesized and screened for antimicrobial activity against various bacterial and fungal strains. Some derivatives displayed potency comparable or superior to commercial drugs (Desai et al., 2012).

Biobased Solvent Production

In the context of sustainable chemistry, a study investigated synthesizing N-Methylpyrrolidone (NMP), a solvent related to this compound, from biobased resources. The research showcased a one-pot procedure for transforming γ-aminobutyric acid to NMP, highlighting the compound's potential in sustainable industrial applications (Lammens et al., 2010).

Catalyst Applications

The compound's derivatives have been explored as catalysts for selective hydroxylation of alkanes, demonstrating its potential utility in organic synthesis and industrial processes. The study found that changing the donor atom on the capping ligand affected the catalytic efficiency, indicating the compound's role in fine-tuning catalytic reactions (Sankaralingam & Palaniandavar, 2014).

Optical and Electro-Optic Material Development

This compound derivatives have been utilized in the development of optical and electro-optic materials. For example, pyrrole-based donor-acceptor chromophores involving the compound were synthesized and evaluated for their nonlinear optical/electro-optic properties, showing significant potential for advanced material applications (Facchetti et al., 2003).

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H332 (Harmful if inhaled) . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

N,N-dimethyl-1-(1-methylpyrrolidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-9(2)6-8-4-5-10(3)7-8/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAZDBSPGMXQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609001
Record name N,N-Dimethyl-1-(1-methylpyrrolidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313738-92-9
Record name 3-Pyrrolidinemethanamine, N,N,1-trimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313738-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-1-(1-methylpyrrolidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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